molecular formula C11H10ClNO3 B12574976 2-Propenoic acid, 2-(acetylamino)-3-(3-chlorophenyl)-, (2Z)- CAS No. 197087-45-9

2-Propenoic acid, 2-(acetylamino)-3-(3-chlorophenyl)-, (2Z)-

Cat. No.: B12574976
CAS No.: 197087-45-9
M. Wt: 239.65 g/mol
InChI Key: WJIZXZPXLKEDRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propenoic acid, 2-(acetylamino)-3-(3-chlorophenyl)-, (2Z)- is a chemical compound with a complex structure that includes an acetylamino group, a chlorophenyl group, and a propenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-(acetylamino)-3-(3-chlorophenyl)-, (2Z)- typically involves the reaction of 3-chloroaniline with acetic anhydride to form N-acetyl-3-chloroaniline. This intermediate is then reacted with acryloyl chloride under basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure the desired (2Z)-isomer is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-(acetylamino)-3-(3-chlorophenyl)-, (2Z)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Amines or other reduced forms.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Propenoic acid, 2-(acetylamino)-3-(3-chlorophenyl)-, (2Z)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-(acetylamino)-3-(3-chlorophenyl)-, (2Z)- involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, 2-(acetylamino)-3-(4-chlorophenyl)-, (2Z)-: Similar structure but with a different position of the chlorine atom.

    2-Propenoic acid, 2-(acetylamino)-3-(3-bromophenyl)-, (2Z)-: Bromine instead of chlorine.

    2-Propenoic acid, 2-(acetylamino)-3-(3-fluorophenyl)-, (2Z)-: Fluorine instead of chlorine.

Uniqueness

The unique combination of the acetylamino group and the 3-chlorophenyl group in 2-Propenoic acid, 2-(acetylamino)-3-(3-chlorophenyl)-, (2Z)- imparts specific chemical and biological properties that distinguish it from its analogs

Properties

CAS No.

197087-45-9

Molecular Formula

C11H10ClNO3

Molecular Weight

239.65 g/mol

IUPAC Name

2-acetamido-3-(3-chlorophenyl)prop-2-enoic acid

InChI

InChI=1S/C11H10ClNO3/c1-7(14)13-10(11(15)16)6-8-3-2-4-9(12)5-8/h2-6H,1H3,(H,13,14)(H,15,16)

InChI Key

WJIZXZPXLKEDRE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=CC1=CC(=CC=C1)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.